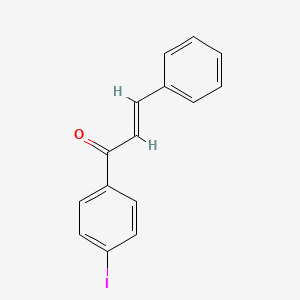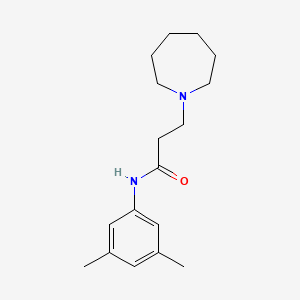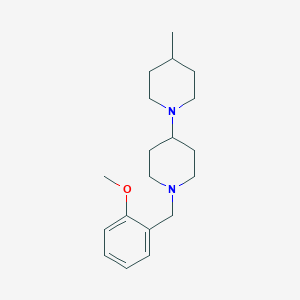![molecular formula C19H16N2O5 B10882203 3-hydroxy-1-methyl-4-[(4-methylphenyl)carbonyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10882203.png)
3-hydroxy-1-methyl-4-[(4-methylphenyl)carbonyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-HYDROXY-1-METHYL-4-(4-METHYLBENZOYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that belongs to the class of pyrrolones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-1-METHYL-4-(4-METHYLBENZOYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrrolone ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of substituents: Functional groups such as the hydroxy, methyl, benzoyl, and nitrophenyl groups are introduced through various organic reactions like Friedel-Crafts acylation, nitration, and methylation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-HYDROXY-1-METHYL-4-(4-METHYLBENZOYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-HYDROXY-1-METHYL-4-(4-METHYLBENZOYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Interference with signaling pathways that regulate cell growth and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
3-HYDROXY-1-METHYL-4-(4-METHYLBENZOYL)-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE: Lacks the nitro group, which may affect its biological activity.
3-HYDROXY-1-METHYL-4-(4-METHYLBENZOYL)-5-(3-CHLOROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Contains a chloro group instead of a nitro group, potentially altering its reactivity and applications.
Uniqueness
The presence of the nitro group in 3-HYDROXY-1-METHYL-4-(4-METHYLBENZOYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE may confer unique properties, such as enhanced biological activity or specific reactivity in chemical reactions.
Propiedades
Fórmula molecular |
C19H16N2O5 |
|---|---|
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-methyl-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H16N2O5/c1-11-6-8-12(9-7-11)17(22)15-16(20(2)19(24)18(15)23)13-4-3-5-14(10-13)21(25)26/h3-10,16,22H,1-2H3/b17-15- |
Clave InChI |
SBWFGPHREUYNQB-ICFOKQHNSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C)C3=CC(=CC=C3)[N+](=O)[O-])/O |
SMILES canónico |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C)C3=CC(=CC=C3)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoic acid](/img/structure/B10882132.png)
![5-(4-Methoxybenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one](/img/structure/B10882140.png)




![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882177.png)
![(4-Benzylpiperidin-1-yl)[1-(2,3-dimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10882184.png)

![2,6-Dimethoxy-4-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}phenol](/img/structure/B10882199.png)
methanone](/img/structure/B10882204.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine](/img/structure/B10882205.png)

![2-(Benzoylamino)-N~1~-{1-[(2,2-diphenylhydrazino)carbonyl]-2-methylpropyl}benzamide](/img/structure/B10882214.png)
